![molecular formula C22H24N6O3S B2820230 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892280-65-8](/img/structure/B2820230.png)

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

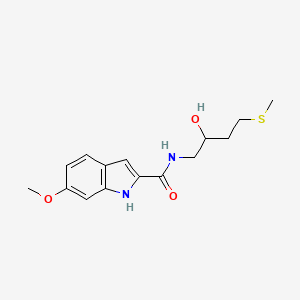

The compound “1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a novel triazole-pyrimidine hybrid. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound were analyzed using various techniques. The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Applications De Recherche Scientifique

Antibacterial Activity

The compound’s structure contains a 1,3,4-oxadiazole ring, which is an important structural fragment found in many biologically active compounds. Researchers have explored its antibacterial properties . The compound may exhibit inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics.

Cytotoxicity and Anticancer Potential

Given its unique structure, this compound could be investigated for its cytotoxic activity against cancer cells. Researchers could assess its impact on cell viability using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay . If it demonstrates promising cytotoxic effects, it might be further evaluated as a potential anticancer agent.

Neuroprotective Properties

The triazole-pyrimidine hybrid compounds, to which this compound belongs, have shown neuroprotective properties . Researchers could explore its ability to protect neurons from damage caused by oxidative stress, inflammation, or other neurodegenerative factors.

Cardiovascular Applications

Certain aryltetrahydropyran derivatives (related to this compound) exhibit antihypertensive properties . Researchers could investigate whether this compound affects blood pressure regulation or cardiovascular function.

Mécanisme D'action

Target of Action

The primary targets of this compound are neuroprotective and anti-inflammatory pathways in the human microglia and neuronal cell model . The compound interacts with ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes .

Mode of Action

The compound exerts its effects by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially reduce neuronal death, making it a potential therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Result of Action

The compound shows promising neuroprotective and anti-inflammatory properties . It significantly reduces the production of NO and TNF-α in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound can potentially be developed as a neuroprotective and anti-inflammatory agent .

Propriétés

IUPAC Name |

12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3S/c1-25-21(30)20-17(9-14-32-20)28-18(23-24-22(25)28)7-8-19(29)27-12-10-26(11-13-27)15-3-5-16(31-2)6-4-15/h3-6,9,14H,7-8,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUKYUMSRROTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

![N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2820149.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)

![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)